Benzo[d]isoxazole-4,6-diol
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Overview
Description
Benzo[d]isoxazole-4,6-diol is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]isoxazole-4,6-diol can be achieved through several methods. One common approach involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another method includes the base-catalyzed condensation reactions of nitroacetic esters with dipolarophiles in the presence of water . Additionally, microwave-assisted one-pot synthesis from α-acetylenic γ-hydroxyaldehydes and hydroxylamine has been reported .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using eco-friendly and cost-effective methods. Metal-free synthetic routes are preferred due to their lower environmental impact and reduced toxicity . These methods often employ catalysts such as Cu(I) or Ru(II) for (3 + 2) cycloaddition reactions .
Chemical Reactions Analysis
Types of Reactions
Benzo[d]isoxazole-4,6-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: Substitution reactions involve replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reducing agents: Such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution reagents: Such as halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
Benzo[d]isoxazole-4,6-diol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Benzo[d]isoxazole-4,6-diol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes and proteins involved in disease progression . The compound can also modulate various signaling pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Benzo[d]isoxazole-4,6-diol can be compared with other similar compounds, such as:
Isoxazole: A five-membered ring with one oxygen and one nitrogen atom.
Benzisoxazole: A benzene ring fused to an isoxazole ring.
Phloretin derivatives: Compounds with similar biological activities.
The uniqueness of this compound lies in its specific structure and the diverse range of reactions it can undergo, making it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
55477-51-5 |
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Molecular Formula |
C7H5NO3 |
Molecular Weight |
151.12 g/mol |
IUPAC Name |
1,2-benzoxazole-4,6-diol |
InChI |
InChI=1S/C7H5NO3/c9-4-1-6(10)5-3-8-11-7(5)2-4/h1-3,9-10H |
InChI Key |
HDUPPFFCKGKANL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1O)C=NO2)O |
Origin of Product |
United States |
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